N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various aldehydes, ketones, and nitriles, which undergo cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol: Shares the pyrazole ring structure but differs in its overall molecular framework.
1-[(1S,4S)-4-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-yl]-3-isopropylurea: Contains a similar pyrazole moiety but has a different functional group arrangement.
Uniqueness
N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-6-27-8-7-16(24-27)17-9-14(18-12(3)25-29-20(18)23-17)19(28)22-11(2)15-10-21-26(5)13(15)4/h7-11H,6H2,1-5H3,(H,22,28) |
InChI Key |
PBLIWKXZDRHYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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